N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethyl-N-phenylbenzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethyl-N-phenylbenzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 1,1-dioxido-2,3-dihydrothien-3-yl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethyl-N-phenylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-phenyl-1,1-dioxido-2,3-dihydrothien-3-amine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethyl-N-phenylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties. Studies have investigated its role as an inhibitor of specific enzymes and its potential use in drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine
- N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxy-N-phenylbenzamide
- N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-ethoxyphenyl)-3,5-dimethylbenzamide
Comparison: N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethyl-N-phenylbenzamide is unique due to its specific substitution pattern on the benzamide core. This structural variation can lead to differences in chemical reactivity, biological activity, and potential applications compared to similar compounds. For instance, the presence of the 3,5-dimethyl groups can influence the compound’s steric and electronic properties, affecting its interactions with molecular targets and its overall stability.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14-10-15(2)12-16(11-14)19(21)20(17-6-4-3-5-7-17)18-8-9-24(22,23)13-18/h3-12,18H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRDIBAQWBUAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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